molecular formula C17H22N4O3S2 B2535686 Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1105224-72-3

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2535686
CAS RN: 1105224-72-3
M. Wt: 394.51
InChI Key: ZWVIHFJAKQEHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . It also contains a thiadiazole ring, which is known for its various biological activities.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .

Scientific Research Applications

Photophysical Applications

The methoxyphenyl group and thiadiazole ring contribute to its photophysical properties. Researchers explore its fluorescence behavior, potential as a sensor, or use in optoelectronic devices. Understanding its excited-state dynamics is crucial for applications in materials science.

These applications highlight the versatility and potential impact of Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. 🌟

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are known to bind to various receptors, including adrenergic receptors .

properties

IUPAC Name

ethyl 2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-3-24-15(22)12-25-17-19-18-16(26-17)21-10-8-20(9-11-21)13-6-4-5-7-14(13)23-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVIHFJAKQEHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

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